2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile
CAS No.: 1020252-22-5
Cat. No.: VC8038976
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1020252-22-5 |
---|---|
Molecular Formula | C14H12N2O4 |
Molecular Weight | 272.26 g/mol |
IUPAC Name | 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzonitrile |
Standard InChI | InChI=1S/C14H12N2O4/c1-14(2)19-12(17)10(13(18)20-14)8-16-11-6-4-3-5-9(11)7-15/h3-6,8,16H,1-2H3 |
Standard InChI Key | AMNDDWQGIGDDGU-UHFFFAOYSA-N |
SMILES | CC1(OC(=O)C(=CNC2=CC=CC=C2C#N)C(=O)O1)C |
Canonical SMILES | CC1(OC(=O)C(=CNC2=CC=CC=C2C#N)C(=O)O1)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule consists of a benzonitrile moiety (C6H4CN) linked via an amino group (-NH-) to a 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene fragment. The dioxan ring adopts a planar conformation due to conjugation between the carbonyl groups at positions 4 and 6, while the exocyclic methylidene group enables resonance stabilization . Key functional groups include:
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Nitrile (-C≡N): Imparts polarity and participates in nucleophilic additions.
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Secondary amine (-NH-): Enables hydrogen bonding and coordination.
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Dioxan ring: Provides rigidity and influences solubility via its hydrophobic dimethyl substituents .
Molecular Formula and Stereochemistry
The molecular formula is C14H12N2O4 (molecular weight: 272.26 g/mol) . The absence of chiral centers simplifies stereochemical considerations, but the planar dioxan ring may exhibit restricted rotation, leading to conformational isomers.
Table 1: Molecular Properties
Property | Value |
---|---|
CAS Number | 1020252-22-5 |
Molecular Formula | C14H12N2O4 |
Molecular Weight | 272.26 g/mol |
SMILES | N#CC1=CC=CC=C1NC=C2C(=O)OC(OC2=O)(C)C |
InChI Key | AMNDDWQGIGDDGU-UHFFFAOYSA-N |
Synthesis and Reactivity
Hypothetical Synthetic Pathways
While explicit synthesis protocols are unavailable, analogous compounds suggest a multi-step approach:
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Formation of the dioxan ring: Condensation of dimethyl malonate with a diketone under acidic conditions.
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Introduction of the methylidene group: Knoevenagel condensation with formaldehyde.
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Coupling to benzonitrile: Nucleophilic aromatic substitution using 2-aminobenzonitrile .
Reactivity Profile
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Nitrile group: Susceptible to hydrolysis to carboxylic acids or reduction to amines.
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Amino group: Participates in Schiff base formation or metal coordination.
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Dioxan carbonyls: May undergo nucleophilic attack or serve as hydrogen bond acceptors .
Physical and Chemical Properties
Solubility and Stability
The compound is likely sparingly soluble in water due to the hydrophobic dioxan and dimethyl groups but soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability data suggest storage in dark, dry conditions at room temperature to prevent decomposition .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ~2240 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O), and ~3350 cm⁻¹ (N-H).
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NMR: ¹H NMR would show aromatic protons (~7–8 ppm), dimethyl singlet (~1.5 ppm), and NH resonance (~5–6 ppm) .
Hazard Statement | Precautionary Measures |
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H302: Harmful if swallowed | Avoid ingestion; use PPE |
H315: Skin irritation | Wear gloves and protective clothing |
H319: Eye irritation | Use safety goggles |
H332: Harmful if inhaled | Use in ventilated areas |
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